molecular formula C51H72O2 B030047 Menaquinone 8 CAS No. 523-38-6

Menaquinone 8

Cat. No. B030047
CAS RN: 523-38-6
M. Wt: 717.1 g/mol
InChI Key: LXKDFTDVRVLXFY-WQWYCSGDSA-N
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Description

Synthesis Analysis

Menaquinone biosynthesis involves several key enzymes and intermediates. For instance, the enzyme MenH or YfbB, previously proposed to catalyze a late step in menaquinone biosynthesis, has been identified as the SHCHC (succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate) synthase in E. coli. This enzyme catalyzes a proton abstraction reaction resulting in the formation of SHCHC from SEPHCHC (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate) (Jiang et al., 2008).

Molecular Structure Analysis

The structure of menaquinone-8 is characterized by its naphthoquinone ring and a side chain of isoprenyl units, which determine its solubility and function within the bacterial membrane. Menaquinone biosynthesis enzymes like MenD show a highly basic active site with a pronounced hydrophobic patch, reflecting the chemical properties of menaquinone substrates (Dawson et al., 2008).

Chemical Reactions and Properties

Menaquinones undergo redox reactions within the bacterial electron transport chain, shuttling electrons between membrane-bound protein complexes. The specific chemical reactions involve electron acceptance and donation, facilitated by the quinone and hydroquinone states of menaquinone's naphthoquinone ring. The synthesis of menaquinone-8 specifically involves a series of enzymatic reactions, starting from chorismate and culminating in the attachment of isoprenyl side chains to the naphthoquinone core.

Physical Properties Analysis

The physical properties of menaquinone-8, such as its hydrophobicity and solubility, are influenced by the length and saturation of its isoprenyl side chain. Studies have shown that menaquinone-2 (MK-2), a truncated form of menaquinone, adopts a folded conformation depending on the environmental conditions, which might be similar in longer chain menaquinones like menaquinone-8 (Koehn et al., 2017).

Chemical Properties Analysis

Menaquinone-8's chemical properties, including its redox potential and role in electron transport, are central to its function in bacterial respiration. The redox properties allow it to cycle between oxidized and reduced states, enabling electron transfer. The synthesis and characterization of menaquinone derivatives have provided insights into the structure-activity relationships of these molecules (Braasch-Turi & Crans, 2020).

Scientific Research Applications

Bone Health

Field : Orthopedics and Nutrition

Application : MK-8 is beneficial in managing bone loss because it upregulates osteoprotegerin, a decoy receptor for RANK ligand (RANKL), thus inhibiting bone resorption .

Methods : MK-8 acts as a cofactor, facilitating the deposition of calcium in bones by converting undercarboxylated osteocalcin (ucOC) to carboxylated forms (cOC) .

Results : Clinical studies have demonstrated the utility of vitamin K2-7 supplementation in reducing bone fracture risk .

Cardiovascular Health

Field : Cardiology

Application : MK-8 prevents vascular calcification by converting undercarboxylated matrix Gla protein (ucMGP) to carboxylated forms (cMGP) .

Methods : The conversion process is facilitated by MK-8 acting as a cofactor .

Results : Improvements in cardiovascular health have been observed with vitamin K2-7 supplementation .

Anti-Inflammatory

Field : Immunology

Application : MK-8 suppresses proinflammatory mediators such as IL-1α, IL-1β, and TNF-α .

Methods : The suppression is mediated through various signal transduction pathways such as PI3K/AKT, MAP Kinase, JAK/STAT, NF-κB, etc .

Results : MK-8 has shown potential in managing inflammation .

Cancer Prevention

Field : Oncology

Application : Some studies suggest that MK-8 might have anti-cancer properties.

Methods : MK-8-mediated suppression of growth in cancer cells via cell-cycle arrest, autophagy, and apoptosis .

Results : Further research is needed to confirm these findings.

Diabetes Management

Field : Endocrinology

Application : Limited research suggests that MK-8 might improve insulin sensitivity.

Methods : The exact mechanisms are still under investigation.

Results : More research is needed to confirm this.

Microbial Production

Field : Microbiology

Application : MK-8 is produced by certain bacteria, such as Rhodococcus sp. B7740, isolated from the Arctic Ocean .

Methods : The bacteria produce MK-8 during their metabolic processes .

Results : This discovery could have implications for the production of MK-8 .

Future Directions

The increased global demand for MK-8 has inspired interest in novel production strategies . Advanced metabolic engineering biotechnology for future microbial MK-8 production is being discussed . More detailed information can be found in the paper titled "Advances in regulating vitamin K2 production through metabolic engineering strategies" .

properties

IUPAC Name

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H72O2/c1-38(2)20-13-21-39(3)22-14-23-40(4)24-15-25-41(5)26-16-27-42(6)28-17-29-43(7)30-18-31-44(8)32-19-33-45(9)36-37-47-46(10)50(52)48-34-11-12-35-49(48)51(47)53/h11-12,20,22,24,26,28,30,32,34-36H,13-19,21,23,25,27,29,31,33,37H2,1-10H3/b39-22+,40-24+,41-26+,42-28+,43-30+,44-32+,45-36+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKDFTDVRVLXFY-WQWYCSGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H72O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

717.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Menaquinone 8

CAS RN

523-38-6
Record name Menaquinone 8
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menaquinone 8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MENAQUINONE 8
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR2A44CB4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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